A Comprehensive Technical Guide to the Synthesis and Characterization of N-benzyl-N-ethyl-3-nitrobenzamide
A Comprehensive Technical Guide to the Synthesis and Characterization of N-benzyl-N-ethyl-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Synthesis Methodology
The synthesis of N-benzyl-N-ethyl-3-nitrobenzamide can be effectively achieved via a nucleophilic acyl substitution reaction, specifically an amidation reaction between 3-nitrobenzoyl chloride and N-benzylethylamine. This reaction, often carried out under Schotten-Baumann conditions, is a robust and widely used method for the formation of amide bonds.
Proposed Synthetic Scheme
The overall reaction is as follows:
Figure 1: Proposed synthesis of N-benzyl-N-ethyl-3-nitrobenzamide.
The synthesis is a two-step process starting from 3-nitrobenzoic acid:
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Formation of the Acid Chloride: 3-nitrobenzoic acid is converted to the more reactive 3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a common and effective method[1].
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Amidation: The resulting 3-nitrobenzoyl chloride is then reacted with N-benzylethylamine in the presence of a base to yield the final product, N-benzyl-N-ethyl-3-nitrobenzamide. The base, often an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction[2][3].
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of N-benzyl-N-ethyl-3-nitrobenzamide.
Materials:
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3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-benzylethylamine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Triethylamine (Et₃N) or Pyridine
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5% Aqueous Hydrochloric Acid (HCl)
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Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
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Ethyl acetate
Procedure:
Step 1: Synthesis of 3-Nitrobenzoyl Chloride[1]
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In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ fumes), add 3-nitrobenzoic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification[1].
Step 2: Synthesis of N-benzyl-N-ethyl-3-nitrobenzamide[3]
-
Dissolve N-benzylethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-N-ethyl-3-nitrobenzamide.
Characterization
The successful synthesis of N-benzyl-N-ethyl-3-nitrobenzamide would be confirmed through various analytical techniques. Below are the predicted characterization data based on analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Appearance | Pale yellow solid |
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for N-benzyl-N-ethyl-3-nitrobenzamide. These predictions are based on the known spectral data of similar molecules such as N-benzylbenzamide[4][5][6], 3-nitrobenzamide[7][8][9][10], and N-ethylbenzamide[11].
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.2-8.5 ppm. The protons on the 3-nitrophenyl ring are expected to be further downfield due to the electron-withdrawing nitro group. Benzyl CH₂: A singlet at approximately δ 4.6-4.8 ppm. Ethyl CH₂: A quartet at approximately δ 3.4-3.6 ppm. Ethyl CH₃: A triplet at approximately δ 1.1-1.3 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 165-170 ppm. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. Benzyl CH₂ Carbon: A signal around δ 50-55 ppm. Ethyl CH₂ Carbon: A signal around δ 40-45 ppm. Ethyl CH₃ Carbon: A signal around δ 12-15 ppm. |
| IR Spectroscopy | C=O (Amide): A strong absorption band around 1630-1680 cm⁻¹. N-O (Nitro group): Two characteristic strong absorption bands, one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1520-1540 cm⁻¹. C-N Stretch: An absorption band around 1200-1300 cm⁻¹. Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): An expected peak at m/z = 284. Key Fragments: Fragmentation may lead to peaks corresponding to the 3-nitrobenzoyl cation (m/z = 150), the benzyl cation (m/z = 91), and the tropylium ion (m/z = 91). |
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of N-benzyl-N-ethyl-3-nitrobenzamide.
A flowchart of the synthesis process.
Logical Relationship of Reactants and Product
This diagram shows the relationship between the starting materials, intermediate, and the final product in the synthesis.
Reactant and product relationship diagram.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of N-benzyl-N-ethyl-3-nitrobenzamide. By leveraging established chemical principles and analogous data, researchers can confidently approach the preparation and identification of this compound. The detailed protocols and predicted data serve as a foundational resource for further investigation and application in drug development and medicinal chemistry.
References
- 1. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 2. 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]
- 6. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [m.chemicalbook.com]
- 7. 3-NITROBENZAMIDE(645-09-0) IR Spectrum [m.chemicalbook.com]
- 8. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-NITROBENZAMIDE(645-09-0) 1H NMR [m.chemicalbook.com]
- 11. Benzamide, N-ethyl- [webbook.nist.gov]
